molecular formula C21H25ClN2 B11396330 N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B11396330
M. Wt: 340.9 g/mol
InChI Key: MQPKSHNJHJHMPA-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that belongs to the class of azabicyclo compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate phenyl and chlorophenyl derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Properties

Molecular Formula

C21H25ClN2

Molecular Weight

340.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H25ClN2/c22-19-8-6-17(7-9-19)20(14-16-4-2-1-3-5-16)23-21-15-24-12-10-18(21)11-13-24/h1-9,18,20-21,23H,10-15H2

InChI Key

MQPKSHNJHJHMPA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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